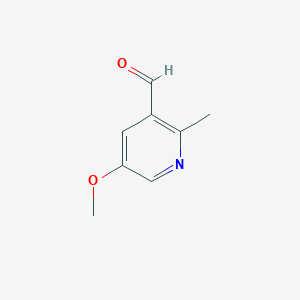

5-Methoxy-2-methylnicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

5-methoxy-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H9NO2/c1-6-7(5-10)3-8(11-2)4-9-6/h3-5H,1-2H3 |

InChI Key |

JDCYNJCRQCVNDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)OC)C=O |

Origin of Product |

United States |

Strategic Approaches to the Synthesis of 5 Methoxy 2 Methylnicotinaldehyde

Retrosynthetic Analysis of the 5-Methoxy-2-methylnicotinaldehyde Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The analysis for this compound can be approached by considering disconnections of the aldehyde moiety and the functional groups on the pyridine (B92270) ring.

Disconnection Strategies for the Aldehyde Moiety

The most logical disconnection for the aldehyde group is through a formylation reaction. This C-C bond disconnection points to a precursor without the aldehyde group, where the formyl group is introduced in the final steps of the synthesis. This strategy is advantageous as it avoids potential side reactions of the reactive aldehyde group during the construction of the substituted pyridine core. The precursor for this formylation would be a 5-methoxy-2-methylpyridine (B1356525) derivative.

Another approach involves the oxidation of a corresponding alcohol. This disconnection leads to (5-methoxy-2-methylpyridin-3-yl)methanol as a direct precursor. This alcohol, in turn, can be derived from the reduction of a corresponding carboxylic acid or its ester, which can be introduced via carboxylation of a lithiated pyridine intermediate.

Disconnection Strategies for Pyridine Ring Functionalization

The disconnection of the methoxy (B1213986) and methyl groups on the pyridine ring reveals several potential synthetic pathways. One strategy involves the functionalization of a pre-existing pyridine ring. For instance, starting from a dihalopyridine, such as a dibromopyridine, allows for sequential and regioselective introduction of the methoxy and methyl groups through nucleophilic substitution and cross-coupling reactions, respectively.

Alternatively, a de novo synthesis of the pyridine ring can be considered. This involves the condensation of smaller, acyclic precursors to construct the desired substituted pyridine skeleton. For example, a Hantzsch-type pyridine synthesis could be envisioned, although controlling the regiochemistry to achieve the specific 2,3,5-substitution pattern can be challenging.

Considerations for Regioselectivity in Synthetic Design

The regioselective functionalization of the pyridine ring is a critical aspect of the synthetic design. nih.gov In the case of this compound, the substituents are located at positions 2, 3, and 5. The electronic nature of the existing substituents on the pyridine ring directs the position of incoming electrophiles or nucleophiles. The methoxy group at the 5-position is an electron-donating group, which can direct electrophilic substitution. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, influencing the reactivity of the ring carbons.

Directed ortho-metalation is a powerful strategy to control regioselectivity. clockss.org For a precursor like 5-methoxy-2-methylpyridine, the methoxy group can direct lithiation to the C4 or C6 positions. However, the interplay with the methyl group at C2 and the pyridine nitrogen can lead to complex regiochemical outcomes. Therefore, careful selection of the directing group and reaction conditions is paramount to achieve the desired C3-formylation. An alternative is to use a halogenated precursor, where a halogen-metal exchange can dictate the site of functionalization. clockss.org

Forward Synthesis Methodologies for this compound

Based on the retrosynthetic analysis, several forward synthesis methodologies can be proposed. A common and effective approach involves the late-stage formylation of a pre-functionalized pyridine ring.

Key Precursors and Starting Materials

A key precursor for the synthesis of this compound is 5-methoxy-2-methylpyridine. The synthesis of this precursor has been reported via the methylation of 3-hydroxy-6-methylpyridine. prepchem.com In this procedure, 3-hydroxy-6-methylpyridine is treated with a methylating agent, such as methyl iodide, in the presence of a base to yield 5-methoxy-2-methylpyridine. prepchem.com

Another viable precursor is a halogenated derivative, such as 3-bromo-5-methoxy-2-methylpyridine. This allows for a halogen-metal exchange followed by formylation. The synthesis of such a precursor could start from commercially available dihalopyridines, with sequential introduction of the methyl and methoxy groups.

| Precursor | Starting Material(s) | Key Transformation(s) |

| 5-Methoxy-2-methylpyridine | 3-Hydroxy-6-methylpyridine, Methyl iodide | O-methylation |

| 3-Bromo-5-methoxy-2-methylpyridine | Dihalopyridine | Nucleophilic substitution, Cross-coupling |

Formylation Reactions for Aldehyde Introduction (e.g., via organolithium and DMF)

A widely used and effective method for the introduction of a formyl group onto an aromatic or heteroaromatic ring is the reaction of an organolithium species with N,N-dimethylformamide (DMF). commonorganicchemistry.comthieme-connect.de This reaction proceeds via the lithiation of the pyridine ring, followed by the addition of the resulting organolithium reagent to the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.

In the context of synthesizing this compound, the precursor 5-methoxy-2-methylpyridine can be treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a lithiated intermediate. clockss.org The position of lithiation is directed by the substituents on the ring. The reaction with DMF then introduces the formyl group at the lithiated position.

A similar strategy involves the use of a halogenated precursor. For instance, if one starts with 3-bromo-5-methoxy-2-methylpyridine, a lithium-halogen exchange can be performed using an organolithium reagent at low temperatures. This generates the 3-lithiated pyridine species regioselectively, which can then be quenched with DMF to afford this compound. This method often provides better regiocontrol compared to direct C-H lithiation. clockss.org

| Reaction | Reagents | General Conditions |

| Directed ortho-Lithiation and Formylation | 5-Methoxy-2-methylpyridine, n-BuLi or LDA, DMF | Anhydrous solvent (e.g., THF), low temperature (e.g., -78 °C) |

| Halogen-Metal Exchange and Formylation | 3-Bromo-5-methoxy-2-methylpyridine, n-BuLi, DMF | Anhydrous solvent (e.g., THF), low temperature (e.g., -78 °C) |

Pyridine Ring Construction and Functionalization Methods

The construction and subsequent functionalization of the pyridine skeleton are foundational to accessing the target molecule. Chemists can either build the substituted ring from acyclic precursors or modify a pre-existing pyridine ring.

Pyridine Ring Construction: Metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles represent a convergent and atom-efficient method for forming pyridine rings. acsgcipr.org This approach allows for the assembly of complex pyridines from simpler building blocks, although it can be disfavored by enthalpy and entropy without a catalyst. acsgcipr.org Alternative methods involve the cyclization of acyclic precursors like N-hydroxyalkyl enamines, which can yield substituted pyridines under metal-free oxidative conditions. organic-chemistry.org The Hantzsch pyridine synthesis is a classical method that condenses two β-keto esters, an aldehyde, and an ammonia (B1221849) source to form a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine. youtube.com

Pyridine Ring Functionalization: Direct C-H functionalization of an existing pyridine ring is a modern and desirable strategy that minimizes pre-functionalization steps and waste generation. rsc.org However, the electron-poor nature of the pyridine ring and the coordinating ability of the nitrogen atom present significant challenges in controlling reactivity and regioselectivity. rsc.orgacs.org As a result, functionalization often proceeds through classical methods.

Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing substituents onto halo-pyridines. The inherent electron deficiency of the pyridine ring facilitates attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. Transition metal-catalyzed cross-coupling reactions have also become indispensable for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring. researchgate.net Furthermore, the pyridine nitrogen can be activated by forming N-oxides or pyridinium (B92312) salts, which alters the reactivity and directing effects for subsequent functionalization steps. organic-chemistry.orgyoutube.com For instance, converting pyridines into heterocyclic phosphonium (B103445) salts can create a versatile handle for introducing a range of nucleophiles at the 4-position. thieme-connect.de

The table below summarizes selected functionalization strategies.

Table 1: Selected Pyridine Functionalization Methods

| Method | Description | Position(s) Targeted | Reference |

|---|---|---|---|

| Minisci Reaction | Radical alkylation of protonated pyridines. | Generally C2/C4 | acs.org |

| Nucleophilic Aromatic Substitution | Substitution of a leaving group (e.g., halogen) by a nucleophile. | C2, C4, C6 | youtube.comresearchgate.net |

| C-H Functionalization | Direct replacement of a C-H bond with a new functional group. | Varies with directing group/catalyst | rsc.org |

| N-Oxide Formation | Oxidation of the pyridine nitrogen, activating α and γ positions to nucleophilic attack. | C2, C4, C6 | organic-chemistry.orgyoutube.com |

| Phosphonium Salt Formation | Conversion of pyridine to a phosphonium salt to enable selective functionalization. | C4 | thieme-connect.de |

Introduction and Manipulation of the Methoxy Group

The introduction of a methoxy group onto the pyridine ring is a key step toward the target compound. This is typically achieved through the Williamson ether synthesis, where a hydroxypyridine is deprotonated and reacted with a methylating agent, or via nucleophilic aromatic substitution on a suitably activated pyridine.

One common method involves the reaction of a halopyridine with sodium methoxide (B1231860). nih.gov For example, 2-chloropyridine (B119429) can be converted to 2-methoxypyridine (B126380) by refluxing with sodium methoxide in methanol (B129727). researchgate.net This SNAr reaction is effective because the electronegative ring nitrogen helps to stabilize the negative charge of the Meisenheimer intermediate.

Alternatively, a methoxy group can be installed by O-methylation of a hydroxypyridine. A relevant example is the synthesis of 5-methoxy-2-methylpyridine, where 3-hydroxy-6-methylpyridine is treated with potassium hydroxide (B78521) and subsequently with methyl iodide in dimethyl sulfoxide (B87167) to yield the desired product. prepchem.com

The methoxy group itself is a valuable functional handle. Its presence inductively withdraws electron density, which mitigates the basicity of the pyridine nitrogen. nih.gov This can be strategically advantageous, preventing undesired side reactions or the need for protecting groups in subsequent synthetic steps. nih.gov Furthermore, the methoxy group can be demethylated to reveal a pyridone, a common structural motif in alkaloids. nih.govnih.gov For instance, treatment of a methoxypyridine with hydrogen bromide can lead to the corresponding pyridinol. nih.gov

Table 2: Methods for Introducing a Methoxy Group

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | NaOMe, MeOH | 2-Methoxypyridine | SNAr | researchgate.net |

| 2,6-Dibromo-3-aminopyridine | NaOMe | 6-Bromo-2-methoxy-3-aminopyridine | SNAr | nih.gov |

| 3-Hydroxy-6-methylpyridine | 1. KOH, 2. MeI | 5-Methoxy-2-methylpyridine | Williamson Ether Synthesis | prepchem.com |

| 5-Hydroxy-2-pyridinecarboxaldehyde | NaH, Methoxyethoxymethyl chloride (MEM-Cl) | 5-[(2-Methoxyethoxy)methoxy]-2-pyridinecarboxaldehyde | Williamson Ether Synthesis (with protecting group) | prepchem.com |

Installation and Modification of the Methyl Group

The installation of the C2-methyl group can be accomplished through various methylation strategies. Direct methylation of the pyridine ring is an attractive option, often targeting the electron-deficient α-positions (C2 and C6).

A notable method for α-methylation involves treating pyridine with an alcohol, such as methanol or 1-propanol, in the presence of a Raney® nickel catalyst at high temperatures. mdpi.comresearchgate.net This process can proceed with high selectivity for the α-position. Vapor-phase reactions of pyridine with methanol over a nickel catalyst have also been reported to produce 2-picoline (2-methylpyridine). mdpi.comgoogle.com The mechanism for these reactions may involve heterogeneous catalysis on the metal surface or a Ladenburg rearrangement of an intermediate N-alkyl pyridinium species. mdpi.com

Another approach involves the functionalization of a pre-existing molecule that already contains the methyl group. For example, 2-hydroxy-5-methylpyridine (B17766) can serve as a starting material, where the hydroxyl group is converted into a triflate, a good leaving group for subsequent cross-coupling reactions. orgsyn.org This demonstrates how a simple methylated pyridine can be a building block for more complex substituted pyridines.

Rhodium-catalyzed C-H methylation using formaldehyde (B43269) as the methyl source has been developed for the C3 and C5 positions, which involves a temporary dearomatization of the pyridine ring. nih.gov While this specific method targets different positions, it highlights the ongoing development of catalytic C-H methylation techniques that could potentially be adapted for the C2 position.

Table 3: Methods for Introducing a Methyl Group

| Substrate | Reagents/Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| Pyridine | Methanol, Nickel/Nickel Oxide catalyst | α-Picoline | Direct α-methylation | google.com |

| Pyridine | 1-Propanol, Raney® Nickel | 2-Methylpyridine | Continuous flow, selective α-methylation | mdpi.comresearchgate.net |

| C-4 functionalized pyridines | Formaldehyde, Rhodium catalyst | C-3/5 methylated pyridines | Catalytic C-H methylation via dearomatization | nih.gov |

Advanced Chemical Transformations and Derivatization of 5 Methoxy 2 Methylnicotinaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic synthesis, offering a gateway to numerous molecular architectures through a variety of reactions. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and its oxidation state can be readily modified.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This process leads to the formation of a tetrahedral intermediate, breaking the C=O pi bond. masterorganicchemistry.com The hybridization of the carbonyl carbon changes from sp² to sp³, and subsequent protonation of the resulting alkoxide yields a new alcohol. masterorganicchemistry.com The reaction's reversibility depends on the basicity of the incoming nucleophile. masterorganicchemistry.com

For 5-Methoxy-2-methylnicotinaldehyde, strong, irreversible nucleophiles such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can be employed to generate a variety of secondary alcohols. The addition of these organometallic reagents provides a direct method for forming new carbon-carbon bonds at the former carbonyl position.

| Nucleophilic Reagent | Expected Product | Product Class |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(5-Methoxy-2-methylpyridin-3-yl)ethanol | Secondary Alcohol |

| Phenyllithium (C₆H₅Li) | (5-Methoxy-2-methylpyridin-3-yl)(phenyl)methanol | Secondary Alcohol |

| Sodium borohydride (B1222165) (NaBH₄) | (5-Methoxy-2-methylpyridin-3-yl)methanol | Primary Alcohol (Reduction) |

| Sodium cyanide (NaCN) followed by acid | 2-Hydroxy-2-(5-methoxy-2-methylpyridin-3-yl)acetonitrile | Cyanohydrin |

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Reductive Amination)

Condensation reactions are a vital class of carbon-carbon and carbon-nitrogen bond-forming reactions that proceed through the aldehyde functionality.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638). wikipedia.orgyoutube.com The reaction yields an α,β-unsaturated product after dehydration. wikipedia.org For compounds like malonic acid, the Doebner modification, which uses pyridine (B92270) as the solvent, can lead to subsequent decarboxylation. youtube.comorganic-chemistry.org this compound can react with various active methylene compounds to produce functionalized alkenes, which are valuable intermediates in pharmaceutical synthesis. nih.govbas.bg

Aldol Condensation: As this compound has no α-hydrogens, it cannot self-condense. However, it can act as the electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation with an enolizable ketone, such as acetone. This reaction would be base-catalyzed and would produce a β-hydroxy ketone, which may subsequently dehydrate to form a conjugated enone.

Reductive Amination: This powerful method transforms an aldehyde into an amine. wikipedia.org The process involves the initial reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgorganic-chemistry.org Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [Na(CH₃COO)₃BH]. organic-chemistry.orgsigmaaldrich.com A study on the structurally similar 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid demonstrated its successful reductive amination with a wide array of primary amines. nih.gov This indicates that this compound is an excellent substrate for synthesizing a library of substituted aminomethylpyridines.

| Reaction Type | Reagent(s) | Expected Product Structure |

|---|---|---|

| Knoevenagel | Malononitrile, Piperidine | 2-((5-Methoxy-2-methylpyridin-3-yl)methylene)malononitrile |

| Knoevenagel (Doebner) | Malonic Acid, Pyridine | (E)-3-(5-Methoxy-2-methylpyridin-3-yl)acrylic acid |

| Aldol (Claisen-Schmidt) | Acetone, NaOH | (E)-4-(5-Methoxy-2-methylpyridin-3-yl)but-3-en-2-one |

| Reductive Amination | Benzylamine, NaBH(OAc)₃ | N-((5-Methoxy-2-methylpyridin-3-yl)methyl)benzylamine |

| Reductive Amination | Morpholine, NaBH₃CN | 4-((5-Methoxy-2-methylpyridin-3-yl)methyl)morpholine |

Oxidative and Reductive Transformations of the Aldehyde

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like silver oxide (Ag₂O) can effect this transformation. This would convert this compound into 5-Methoxy-2-methylnicotinic acid, a valuable building block for amides and esters. Research on related compounds has shown that the oxidation of methyl groups can ultimately lead to carboxylic acids, a process that involves an aldehyde intermediate. nih.gov

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. This is typically achieved with hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts this compound into (5-Methoxy-2-methylpyridin-3-yl)methanol. This transformation is often a competing pathway during reductive amination if the conditions are not carefully controlled. mdpi.com

Transformations of the Methoxy (B1213986) Group

The methoxy group on the pyridine ring is an aryl ether, which can undergo specific transformations, primarily through cleavage or by influencing the substitution patterns of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.org In this compound, the methoxy group is the potential leaving group. The pyridine ring nitrogen acts as an electron-withdrawing group, activating the ring toward nucleophilic attack. nih.gov While the methoxy group is not in the most activated positions (ortho/para to the nitrogen), SNAr reactions can still be possible under forcing conditions (high temperature and pressure) with strong nucleophiles like alkoxides or amines. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org

Ether Cleavage and Functional Group Interconversion

A more common and synthetically useful transformation of the methoxy group is ether cleavage, also known as demethylation. wikipedia.org Aryl methyl ethers are readily cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or by potent Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

The mechanism with strong acids involves the initial protonation of the ether oxygen, converting it into a good leaving group. masterorganicchemistry.comopenstax.org A nucleophile, such as a bromide or iodide ion, then attacks the less hindered methyl group via an Sₙ2 reaction, resulting in the formation of a phenol (B47542) and a methyl halide. masterorganicchemistry.com This reaction efficiently converts this compound into 5-Hydroxy-2-methylnicotinaldehyde, providing access to a new range of derivatives through the phenolic hydroxyl group.

| Reagent | Conditions | Product |

|---|---|---|

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 5-Hydroxy-2-methylnicotinaldehyde |

| Hydrobromic acid (HBr) | Aqueous, heat | 5-Hydroxy-2-methylnicotinaldehyde |

| Hydroiodic acid (HI) | Aqueous, heat | 5-Hydroxy-2-methylnicotinaldehyde |

| Pyridinium (B92312) hydrochloride | High temperature (melt) | 5-Hydroxy-2-methylnicotinaldehyde |

Reactivity of the Pyridine Ring System

The chemical behavior of the pyridine ring in this compound is dictated by the interplay of its constituent functional groups. The ring nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the positions ortho and para to it (C2, C4, C6). This effect is modulated by the substituents: the electron-donating methoxy (at C5) and methyl (at C2) groups, and the electron-withdrawing aldehyde group (at C3).

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org For this compound, the pyridine nitrogen and the C3-aldehyde group strongly deactivate the ring towards electrophiles. Conversely, the C2-methyl and C5-methoxy groups are activating.

The net effect is a significantly deactivated ring system, making electrophilic substitution challenging. Reactions such as nitration or halogenation, if they proceed, would require harsh conditions. libretexts.org The directing influence of the substituents would guide an incoming electrophile. The strongest activating group, the C5-methoxy group, would direct ortho and para. However, the para position (C2) is already substituted, and the ortho positions are C4 and C6. The C2-methyl group also directs ortho and para (to C3 and C6). The deactivating aldehyde at C3 directs meta (to C5). Given these competing influences, substitution, if forced, would most likely occur at the C4 or C6 positions, which are activated by the methoxy and/or methyl group and are not sterically hindered.

Direct electrophilic substitution on pyridine itself is often nearly impossible, and alternative strategies are typically employed. wikipedia.org

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, especially with a suitable leaving group at an activated position (C2, C4, or C6). researchgate.netnih.gov In this compound, the presence of a leaving group (e.g., a halide) at the C6 or C4 position would render the molecule susceptible to SNAr.

For instance, in a hypothetical analogue like 6-chloro-5-methoxy-2-methylnicotinaldehyde, the C6 position is activated by the para-nitrogen and the ortho-aldehyde group. This would facilitate attack by nucleophiles. Studies on related 3-methoxypyridine (B1141550) systems show that amination can occur, displacing a leaving group. clockss.org A protocol using sodium hydride has been shown to mediate the nucleophilic amination of various methoxypyridines, demonstrating the feasibility of displacing methoxy groups, although this typically requires specific activation or reaction conditions. ntu.edu.sg The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied to functionalize pyridine rings. These reactions typically require a halide or triflate derivative of the substrate.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. nih.govrsc.orgrsc.org To apply this to the scaffold of this compound, a halogenated precursor, such as a bromo-derivative (e.g., at C6), would be necessary. The coupling of a hypothetical 6-bromo-5-methoxy-2-methylnicotinaldehyde with an arylboronic acid could proceed under standard Suzuki conditions to yield a 6-aryl derivative. Such reactions have been successfully demonstrated on a wide range of heteroaryl halides, including substituted bromopyridines. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates | Ref. |

| Pd(PPh₃)₂Cl₂ | - | Na₂CO₃ | 1,4-Dioxane | 95 | Heteroaryl Halides | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | ortho-Bromoanilines | nih.gov |

| CataXCium A Pd G3 | - | K₂CO₃ | Dioxane/H₂O | 100 | Bromoanilines | nih.gov |

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki reaction, a halogenated derivative of this compound would be required. The coupling of this halide with a terminal alkyne would install an alkynyl group on the pyridine ring. This method is highly effective for functionalizing pyridines and other heterocycles. nih.gov The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Typical Substrates | Ref. |

| Pd(PPh₃)₄/PdCl₂(PPh₃)₂ | CuI | Et₃N / Piperidine | DMF / THF | Room Temp - 100°C | Aryl/Vinyl Halides | wikipedia.orglibretexts.org |

| PdCl₂(PCy₃)₂ | - (Copper-free) | Cs₂CO₃ | Dioxane | 120°C | Aryl Chlorides | organic-chemistry.org |

| Palladium Nanoparticles | - (Copper-free) | Et₃N | Ultrasound | Ambient | Aryl Halides | organic-chemistry.org |

Pyridine Nitrogen Functionalization (e.g., N-oxidation)

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base. A common transformation is N-oxidation, typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

The resulting pyridine N-oxide exhibits altered reactivity. The N-oxide oxygen atom is a strong electron-donating group, which activates the C2 and C4 positions for electrophilic substitution. Simultaneously, the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack. This dual nature makes pyridine N-oxides versatile intermediates in the synthesis of substituted pyridines. wikipedia.org For this compound, N-oxidation would form this compound N-oxide, potentially facilitating subsequent substitutions that are difficult on the parent pyridine.

Advanced Derivatization Strategies

The aldehyde functional group at the C3 position is a key site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Synthesis of Imines, Oximes, and Hydrazones for Further Transformation

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines and related nucleophiles to form compounds containing a carbon-nitrogen double bond (C=N). These reactions are typically reversible and are often catalyzed by acid. youtube.com

Imines (Schiff Bases): The reaction of this compound with a primary amine (R-NH₂) yields an imine, also known as a Schiff base. youtube.comrsc.org This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to form the C=N double bond. The removal of water can be used to drive the reaction to completion.

Oximes: Condensation of the aldehyde with hydroxylamine (B1172632) (NH₂OH) produces an oxime. organic-chemistry.orgnih.gov The reaction proceeds similarly to imine formation. Oximes are stable compounds and serve as important intermediates for further reactions, such as the Beckmann rearrangement or conversion to nitriles. organic-chemistry.org They can be synthesized efficiently under various conditions, including solvent-free methods or under sonication. nih.gov

Hydrazones: Reacting the aldehyde with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) affords the corresponding hydrazone. nih.govnih.gov Hydrazones are valuable synthetic intermediates used in reactions like the Wolff-Kishner reduction or for the synthesis of various heterocyclic compounds. nih.gov

Table 3: Synthesis of Aldehyde Derivatives

| Derivative | Reagent | General Conditions | Product Structure (R = Aryl, Alkyl, etc.) | Ref. |

| Imine | Primary Amine (R-NH₂) | Methanol (B129727), neutral or mild acid catalysis, often reversible. | Formula: C9H10N2O, R group attached to N | youtube.com |

| Oxime | Hydroxylamine (NH₂OH) | Ethanol, base (e.g., triethylamine), reflux. | Formula: C8H10N2O2 | nih.govchemicalbook.com |

| Hydrazone | Hydrazine (R-NHNH₂) | Ethanol or Dioxane, reflux, sometimes with acid/base catalysis. | Formula: C8H11N3O, R group attached to terminal N | nih.govnih.gov |

Cycloaddition Reactions Employing Pyridine Derivatives

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The aldehyde group in this compound could potentially act as a dienophile, either directly or after conversion to an alkene-containing moiety.

While specific examples of cycloaddition reactions involving this compound are not extensively documented in publicly available literature, the principles of the hetero-Diels-Alder reaction suggest its potential participation. In the hetero-Diels-Alder reaction, either the diene or the dienophile contains a heteroatom. wikipedia.org The pyridine nitrogen in this compound could influence the electronic properties of the system, potentially participating in inverse-electron-demand Diels-Alder reactions where the pyridine ring acts as the electron-poor component.

The general reactivity of pyridine derivatives in cycloaddition reactions often requires activation, as the aromaticity of the pyridine ring can make it a reluctant participant. However, the strategic placement of substituents on the pyridine ring can modulate its reactivity. The electron-donating methoxy group and the electron-withdrawing aldehyde group in this compound present a push-pull system that could influence its behavior in cycloaddition reactions.

Below is a table illustrating the general concept of a Diels-Alder reaction with a substituted pyridine derivative as the dienophile component.

| Diene | Dienophile (Pyridine Derivative) | Reaction Conditions | Product |

| Cyclopentadiene | N-Acyl-2-vinylpyridine | Heat | Bicyclic adduct |

| 2,3-Dimethyl-1,3-butadiene | 3-Acryloylpyridine | Lewis Acid Catalyst | Substituted cyclohexene |

| Danishefsky's diene | 2-Formylpyridine imine | High Pressure | Dihydropyridone derivative |

Table 1: Representative Diels-Alder Reactions with Pyridine Derivatives

Regioselective Functionalization with Fluorinated Moieties (e.g., Difluoromethylation)

The introduction of fluorine-containing groups, such as the difluoromethyl group (-CHF2), into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The regioselective functionalization of pyridines with fluorinated moieties is a field of active research.

While direct C-H difluoromethylation of this compound has not been specifically reported, general methods for the regioselective difluoromethylation of pyridines provide a strong indication of the potential outcomes. The electronic properties of the substituents on the pyridine ring play a crucial role in directing the regioselectivity of the reaction. The electron-donating methoxy group at the 5-position and the electron-withdrawing aldehyde group at the 3-position would be expected to influence the position of fluorination.

Recent advancements have described methods for both meta- and para-C-H difluoromethylation of pyridines through radical processes involving oxazino-pyridine intermediates. This approach allows for switchable regioselectivity based on the reaction conditions. For this compound, this could potentially lead to difluoromethylation at the C4 or C6 positions of the pyridine ring.

The table below outlines potential regioselective difluoromethylation outcomes for a generalized substituted pyridine.

| Pyridine Substrate | Reagent | Position of Difluoromethylation |

| 3-Substituted Pyridine | Radical difluoromethylating agent | C4, C6 |

| 2-Substituted Pyridine | Electrophilic difluoromethylating agent | C3, C5 |

| 4-Substituted Pyridine | Radical difluoromethylating agent | C2, C6 |

Table 2: Potential Regioselective Difluoromethylation of Substituted Pyridines

Annulation Reactions for Polycyclic Heterocycle Formation

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for the synthesis of polycyclic heterocyclic systems. This compound possesses multiple reactive sites—the aldehyde, the methyl group, and the pyridine ring itself—that can be exploited for annulation reactions to construct fused heterocyclic scaffolds.

One potential approach involves the conversion of the aldehyde group to a functionality that can participate in a cyclization reaction. For instance, the aldehyde could be condensed with an active methylene compound, followed by an intramolecular cyclization to form a fused ring. Another strategy could involve the functionalization of the methyl group, for example, through halogenation or metalation, to initiate a cyclization cascade.

Furthermore, the pyridine nitrogen can participate in annulation reactions. For example, after appropriate functionalization of a side chain, an intramolecular N-alkylation or N-arylation could lead to the formation of a bicyclic system. The synthesis of polycyclic nitrogen heterocycles through cascade reactions involving aminopalladation and carbopalladation has been reported for related systems and could be conceptually applied here. nih.gov

The following table presents hypothetical annulation strategies starting from this compound to form various polycyclic heterocycles.

| Starting Material | Reaction Sequence | Resulting Polycyclic Heterocycle |

| This compound | 1. Knoevenagel condensation with malononitrile2. Reductive cyclization | Pyrido[3,2-c]pyridine derivative |

| This compound | 1. Reduction of aldehyde to alcohol2. Conversion of alcohol to leaving group3. Intramolecular cyclization via functionalized methyl group | Dihydropyrido-oxazine derivative |

| This compound | 1. Conversion of aldehyde to an imine2. [4+2] cycloaddition with a diene | Fused piperidine derivative |

Table 3: Hypothetical Annulation Reactions for Polycyclic Heterocycle Formation

Computational and Theoretical Studies on 5 Methoxy 2 Methylnicotinaldehyde and Its Derivatives

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. elixirpublishers.com By calculating the electron density, DFT methods can accurately predict molecular properties such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed to find the lowest energy conformation of the molecule. For example, in studies of related heterocyclic compounds like 2-methoxy-6-methyl pyridine (B92270), DFT calculations using the B3LYP functional with various basis sets have been employed to obtain optimized geometric parameters that show good agreement with experimental values. elixirpublishers.com

DFT is also instrumental in evaluating the chemical reactivity of a molecule. Global reactivity descriptors, derived from the conceptual DFT framework, quantify the stability and reactivity. These descriptors include chemical hardness, softness, electronegativity, and the electrophilicity index. Such analyses, performed on similar imidazole (B134444) derivatives, have helped in understanding their kinetic stability and reactivity patterns. nih.gov The molecular electrostatic potential (MEP) map, another DFT-based tool, visually represents the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. acadpubl.eu

Table 1: Example of DFT-Calculated Geometrical Parameters for an Analogous Compound (2-methoxy-4,6-diphenylnicotinonitrile) (Note: Data is for an illustrative related compound as specific data for 5-Methoxy-2-methylnicotinaldehyde is not available)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C=O | ~1.21 |

| C-C (aromatic) | 1.38 - 1.43 | |

| C-O (methoxy) | ~1.36 | |

| Bond Angle | C-C-C (ring) | ~120 |

This table illustrates typical data obtained from DFT calculations on related heterocyclic structures.

Molecular Orbital Theory and Electronic Structure Analysis (e.g., HOMO/LUMO)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as Frontier Molecular Orbitals (FMOs). acadpubl.eu The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.eu A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu For instance, in a study on (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, the HOMO-LUMO gap was calculated to be 3.8183 eV, indicating the potential for charge transfer within the molecule. acadpubl.eu Analysis of the FMOs for this compound would reveal the distribution of electron density and help predict how it interacts with other reagents.

Table 2: Example of Frontier Molecular Orbital Energies for a Related Compound (Note: Data is for an illustrative related compound as specific data for this compound is not available)

| Parameter | Method | Energy (eV) |

|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | -6.52 |

| LUMO Energy | B3LYP/6-311++G(d,p) | -2.70 |

| Energy Gap (ΔE) | B3LYP/6-311++G(d,p) | 3.82 |

This table, based on a study of (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, shows how HOMO/LUMO energies are reported. acadpubl.eu

Prediction of Spectroscopic Properties (e.g., NMR, IR, MS) for Structural Elucidation

Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.govresearchgate.net These calculations, often done in conjunction with DFT, can predict ¹H and ¹³C NMR spectra. By comparing the computed chemical shifts with experimental data, researchers can validate the proposed structure and assign specific signals to individual nuclei within the molecule. nih.gov For example, studies on other methoxy-substituted pyridines have successfully used this method to correlate theoretical and experimental NMR data. researchgate.net

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated computationally. nih.gov These calculations predict the frequencies and intensities of vibrational modes (stretching, bending, etc.) within the molecule. The computed frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental IR spectra. elixirpublishers.com This analysis helps in identifying characteristic functional groups.

Mass Spectrometry (MS): Computational tools can also aid in the interpretation of mass spectra. Software can predict potential metabolites and their fragmentation patterns under mass spectrometric conditions. nih.gov This predictive capability is crucial in identifying unknown compounds or confirming the structure of a synthesized molecule by matching the predicted fragmentation with the observed mass spectrum. nih.gov

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Triazole Derivative (Note: Data is for an illustrative related compound as specific data for this compound is not available)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Imine Carbon | 147.68 | 152.40 |

| Carbonyl Carbon | 157.78 | 164.00 |

| Methoxy (B1213986) Carbon | 55.85 | 58.60 |

| Methyl Carbon | 9.89 | 12.40 |

This table is based on data for (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, demonstrating the correlation between experimental and computed values. nih.gov

Computational Approaches to Reaction Mechanism Prediction and Energy Barriers

Theoretical chemistry provides indispensable tools for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers (activation energies). This information is vital for understanding reaction kinetics and predicting the feasibility of a particular chemical transformation.

For a molecule like this compound, computational methods could be used to investigate its synthesis pathways or its reactivity in subsequent reactions. For example, DFT calculations can model the step-by-step process of a condensation or oxidation reaction involving the aldehyde group. By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the rate-determining step and provides insights into how modifications to the reactants or reaction conditions might influence the outcome. Such studies on related heterocyclic systems have been used to understand their formation and reactivity. nih.gov

Molecular Modeling for Conformational Analysis and Molecular Interactions

The three-dimensional shape (conformation) of a molecule and its non-covalent interactions are crucial determinants of its physical and biological properties.

Conformational Analysis: Molecules with rotatable bonds, such as the methoxy group in this compound, can exist in multiple conformations. Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable conformers. researchgate.net Potential Energy Surface (PES) scans are performed by varying specific dihedral angles to find energy minima corresponding to stable conformations. researchgate.net

Molecular Interactions: The way molecules pack in a crystal or interact with a biological target is governed by non-covalent interactions like hydrogen bonds and π–π stacking. Hirshfeld surface analysis is a powerful technique used to visualize and quantify these intermolecular contacts in a crystal. mdpi.comnih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, researchers can identify the specific atoms involved in interactions and their relative strengths. nih.gov Energy framework calculations can further dissect these interactions into electrostatic, dispersion, and repulsion components, providing a quantitative understanding of the forces that stabilize the crystal structure. mdpi.com

Table 4: Example of Intermolecular Interaction Contributions from Hirshfeld Surface Analysis of a Nicotinonitrile Derivative (Note: Data is for an illustrative related compound as specific data for this compound is not available)

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.5 |

| C···H / H···C | 28.2 |

| N···H / H···N | 9.8 |

| O···H / H···O | 6.7 |

| C···C | 4.3 |

This table is adapted from a study on a related nicotinonitrile derivative, illustrating how different contacts contribute to crystal packing. mdpi.com

Applications of 5 Methoxy 2 Methylnicotinaldehyde As a Versatile Synthetic Intermediate

Precursor in Natural Product Synthesis

Many natural products contain substituted pyridine (B92270) or fused-pyridine motifs. However, the specific substitution pattern of 5-Methoxy-2-methylnicotinaldehyde would need to align with that of a synthetic target or a key intermediate. While the synthesis of various alkaloids and complex natural products is a major focus of organic chemistry, the role of this compound as a starting material in the total synthesis of known natural products is not prominently featured in scientific publications. Synthetic routes to complex alkaloids generally rely on more established or custom-synthesized building blocks.

Building Block for Agrochemical and Specialized Organic Material Precursors

Substituted pyridines are a critical class of compounds in the agrochemical industry, forming the core of many herbicides and pesticides. For example, intermediates for pyridyloxyphenoxy herbicides can be derived from substituted 2-hydroxypyridines. google.com The functional groups on this compound could, in principle, be modified to produce such agrochemical precursors.

In the realm of materials science, functional organic molecules with specific electronic and photophysical properties are of great interest. Methoxy-substituted aromatic and heterocyclic compounds are often explored for these applications. nih.gov The aldehyde group of this compound could be used to synthesize conjugated systems, such as styryl dyes or other functional materials, through condensation reactions. wikipedia.org Despite these theoretical possibilities, the use of this compound as a key building block for commercial agrochemicals or specialized organic materials is not extensively detailed in the reviewed patent or academic literature.

Data Table for this compound

| Property | Value |

| IUPAC Name | 5-Methoxy-2-methylpyridine-3-carbaldehyde |

| CAS Number | 1211585-35-1 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Not specified (typically solid) |

| SMILES | COc1cc(c(C)n1)C=O |

Design of Libraries for High-Throughput Synthesis Methodologies

The strategic design of compound libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science. The efficiency of library synthesis hinges on the selection of versatile building blocks that can be readily diversified through robust and high-yielding chemical reactions. This compound, with its reactive aldehyde functionality and substituted pyridine core, represents a valuable starting point for the generation of diverse chemical libraries. Its utility is particularly evident in the context of multicomponent reactions (MCRs) and other parallel synthesis techniques that are amenable to automated, high-throughput workflows.

The design of libraries based on this compound focuses on leveraging the reactivity of the aldehyde group to introduce a wide array of chemical functionalities and structural motifs. This approach allows for the systematic exploration of chemical space around the core pyridine scaffold, which is a privileged structure in medicinal chemistry.

A key strategy in designing libraries from this compound is the utilization of multicomponent reactions. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. nih.gov This inherent efficiency makes MCRs ideally suited for the rapid generation of large and diverse compound libraries. researchgate.net For instance, the Hantzsch pyridine synthesis, a classic MCR, can be adapted to use this compound as the aldehyde component, leading to the formation of highly substituted dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to the corresponding pyridines. thieme-connect.de

Diversity-oriented synthesis (DOS) is another powerful approach for generating chemical libraries with significant structural complexity and diversity. acs.orgnih.govacs.org In a DOS workflow, a common starting material is elaborated through a series of branching reaction pathways to yield a collection of structurally diverse molecules. This compound can serve as a key building block in DOS, where its aldehyde group can be transformed into a variety of other functional groups or used to initiate cascade reactions, leading to the formation of complex polycyclic structures. acs.org

The following interactive data table illustrates a hypothetical library design based on a three-component reaction involving this compound, a β-ketoester, and an amine source, showcasing the potential for generating a diverse set of pyridine derivatives.

| Reactant 1 (Aldehyde) | Reactant 2 (β-Ketoester) | Reactant 3 (Amine Source) | Potential Product Core Structure |

| This compound | Ethyl acetoacetate | Ammonium acetate | 1,4-Dihydropyridine-3,5-dicarboxylate |

| This compound | Methyl benzoylacetate | Ammonium acetate | 1,4-Dihydropyridine-3,5-dicarboxylate |

| This compound | Ethyl 3-oxocyclohexanecarboxylate | Ammonium acetate | Tetrahydroacridine-1,9-dicarboxylate |

| This compound | Dimedone | Ammonium acetate | 3,4-Dihydroacridin-1(2H)-one derivative |

Furthermore, parallel synthesis techniques can be employed to systematically explore the structure-activity relationships (SAR) of compounds derived from this compound. nih.gov In this approach, a common intermediate derived from the starting aldehyde is reacted with a diverse set of building blocks in a parallel fashion, allowing for the rapid generation of a focused library of analogs. enamine.net For example, the aldehyde can be converted to a key intermediate that is then subjected to a battery of reactions, such as reductive aminations, Wittig reactions, or aldol (B89426) condensations, with a library of amines, ylides, or ketones, respectively.

The table below outlines a potential parallel synthesis approach starting from this compound to generate a library of diverse compounds.

| Starting Material | Reaction Type | Diverse Reagent Set | Resulting Compound Class |

| This compound | Reductive Amination | Library of primary & secondary amines | Substituted (pyridin-3-yl)methanamines |

| This compound | Wittig Reaction | Library of phosphoranes | Substituted 3-(alkenyl)pyridines |

| This compound | Aldol Condensation | Library of enolizable ketones | Substituted 3-(pyridin-3-yl)propenones |

| This compound | Knoevenagel Condensation | Library of active methylene (B1212753) compounds | Substituted 2-cyano-3-(pyridin-3-yl)acrylates |

Future Directions and Emerging Research Avenues in 5 Methoxy 2 Methylnicotinaldehyde Chemistry

Development of Novel Catalytic and Stereoselective Transformations

The aldehyde functional group of 5-Methoxy-2-methylnicotinaldehyde is a versatile handle for a wide array of chemical transformations. However, the development of novel catalytic and, in particular, stereoselective reactions involving this substrate is a critical area for future research. While general methods for aldehyde transformations are well-established, their application and optimization for this specific electron-rich and sterically hindered pyridine (B92270) aldehyde are yet to be thoroughly investigated.

Future efforts should be directed towards the application of modern catalytic strategies. For instance, photoredox catalysis in combination with organocatalysis could enable the direct β-alkylation of the aldehyde, a transformation that has been demonstrated for other saturated aldehydes. acs.org This would involve the in-situ generation of a β-enaminyl radical intermediate that can react with various Michael acceptors. acs.org Similarly, the synergistic merger of photoredox, nickel, and hydrogen atom transfer catalysis presents a promising avenue for the direct C-H arylation and alkylation of the aldehyde, leading to the formation of corresponding ketones. acs.org

Furthermore, the development of enantioselective transformations is paramount for accessing chiral derivatives of this compound, which could have significant biological applications. This could involve the use of chiral organocatalysts or transition metal complexes to control the stereochemical outcome of additions to the aldehyde or reactions at other positions on the pyridine ring.

Sustainable Synthesis Approaches (e.g., Flow Chemistry, Biocatalysis)

The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis of this compound and its derivatives is no exception. Future research should prioritize the development of more sustainable and efficient synthetic methods, moving away from traditional batch processes that often involve hazardous reagents and generate significant waste.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. acs.orgcancer.gov The application of flow chemistry to the synthesis of functionalized pyridines is an emerging area of interest. nih.gov For the industrial production of related compounds like methyl 5-methoxy-2-methylnicotinate, continuous flow processes are already being considered to improve efficiency and yield. Future work should focus on developing robust flow protocols for the synthesis of this compound itself, potentially integrating multiple reaction steps into a single, continuous operation.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.comrsc.orgpolimi.itescholarship.org The potential of biocatalysis in the synthesis of derivatives of this compound is a largely unexplored but highly promising field. For instance, microbial transformations could be employed to introduce new functional groups or to perform stereoselective reductions of the aldehyde. mdpi.com The immobilization of enzymes in packed-bed reactors for use in continuous flow systems is a particularly attractive approach for developing scalable and sustainable biocatalytic processes. mdpi.comrsc.org

Exploration of Unprecedented Reactivity Modes

Beyond established transformations, future research should aim to uncover and exploit unprecedented reactivity modes of this compound. The interplay of the methoxy (B1213986), methyl, and aldehyde substituents on the pyridine ring could lead to unique chemical behavior that is not observed in simpler aldehydes or pyridines.

One area of exploration could be the umpolung (reactivity inversion) of the aldehyde group. Photocatalytic methods have been developed to generate nucleophilic carbinol anion species from aromatic aldehydes, which can then react with electrophiles like carbon dioxide. ims.ac.jp Applying such a strategy to this compound could open up new pathways for C-C bond formation.

Computational studies can play a crucial role in predicting and understanding novel reactivity. By modeling the electronic structure and potential energy surfaces of reactions involving this compound, researchers can identify plausible but yet-to-be-discovered reaction pathways.

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery

The complexity of designing synthetic routes for novel compounds can be significantly mitigated by the integration of artificial intelligence (AI) and machine learning (ML). engineering.org.cnchemrxiv.orgresearchgate.netmdpi.com These powerful computational tools can analyze vast datasets of chemical reactions to predict viable synthetic pathways, optimize reaction conditions, and even propose entirely new reactions. nih.govnih.govsciencedaily.comyoutube.com

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-Methoxy-2-methylnicotinaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via formylation of 5-methoxy-2-methylpyridine derivatives. A common approach involves Vilsmeier-Haack reaction conditions using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis . Yield optimization requires precise stoichiometric control of POCl₃ and DMF (1:1.2 molar ratio) and reaction time ≤6 hours to minimize side-product formation (e.g., over-oxidation or demethylation). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating ≥95% purity .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while the methoxy group resonates at δ 3.8–3.9 ppm. Aromatic protons in the pyridine ring show splitting patterns between δ 7.5–8.5 ppm .

- FT-IR : Key peaks include C=O stretch at ~1680 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 152.1 (C₈H₉NO₂), with fragmentation peaks at m/z 123 (loss of CHO) and 95 (loss of methoxy) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and flame-retardant lab coats to avoid dermal exposure. Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation. Fume hoods with ≥100 fpm face velocity are mandatory during synthesis due to volatile intermediates (e.g., POCl₃). Emergency procedures: For eye contact, irrigate with 0.9% saline for ≥15 minutes; for inhalation, administer oxygen if respiratory distress occurs .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions in this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. For example, enol-keto tautomerism in derivatives with adjacent hydroxyl groups can shift carbonyl peaks. To validate:

- Perform variable-temperature NMR (VT-NMR) to track tautomeric equilibria.

- Compare computational spectra (DFT/B3LYP/6-31G*) with experimental data to assign ambiguous signals .

- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

Q. What strategies mitigate instability issues in this compound during long-term storage?

- Methodological Answer : Degradation pathways include aldol condensation (accelerated by moisture) and oxidation. Mitigation approaches:

- Add stabilizers: 0.1% hydroquinone inhibits radical-mediated oxidation.

- Lyophilize the compound and store under vacuum-sealed desiccation (<5% RH).

- Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC tracking (C18 column, λ=254 nm) .

Q. How do computational models predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) simulations reveal that the aldehyde group’s electrophilicity is enhanced by the electron-withdrawing pyridine ring (LUMO ≈ -1.8 eV). Fukui indices indicate preferential attack at the aldehyde carbon (f⁻ = 0.32). Solvent effects (e.g., THF vs. DMF) can be modeled using the SMD continuum method to predict reaction rates .

Q. What interdisciplinary applications exist for this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for:

- Anticancer agents : Schiff base derivatives (e.g., with hydrazides) show IC₅₀ values <10 µM against MCF-7 cells via topoisomerase II inhibition .

- Antimicrobials : Thiosemicarbazone derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .

- Fluorescent probes : Conjugation with BODIPY dyes enables live-cell imaging of reactive oxygen species (ROS) .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the compound’s solubility and hygroscopicity?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms or residual solvents. Standardize protocols:

- Use Karl Fischer titration to quantify hygroscopicity (typical water uptake: 1.2% w/w at 60% RH).

- Measure solubility in triplicate via gravimetric analysis (saturated solutions, 25°C, 24 hr equilibration). Report solvent purity (e.g., HPLC-grade vs. technical grade) .

Q. What peer review criteria ensure methodological rigor in studies involving this compound?

- Methodological Answer : Journals should require:

- Full spectral data (raw NMR/IR/MS files uploaded to repositories like Zenodo).

- Crystallographic validation (if applicable) with CCDC deposition numbers.

- Positive and negative controls in bioassays (e.g., doxorubicin for cytotoxicity, solvent-only for background) .

Tables

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 151.16 g/mol | ESI-MS | |

| Melting Point | 62–64°C | DSC | |

| LogP (Octanol-Water) | 1.45 ± 0.12 | Shake-flask HPLC | |

| Aqueous Solubility (25°C) | 2.3 mg/mL | Gravimetric |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.